An In-Depth Technical Guide to 2-Isopropyl-6-methylphenyl Isocyanate
An In-Depth Technical Guide to 2-Isopropyl-6-methylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropyl-6-methylphenyl isocyanate is an aromatic isocyanate characterized by the presence of sterically hindering isopropyl and methyl groups ortho to the isocyanate functionality. This structural feature significantly influences its reactivity, making it a subject of interest for specialized applications in organic synthesis and medicinal chemistry. The bulky substituents modulate the electrophilicity of the isocyanate group, offering a degree of selectivity in its reactions with nucleophiles. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and handling of 2-Isopropyl-6-methylphenyl isocyanate, with a focus on its potential applications in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Isopropyl-6-methylphenyl isocyanate is essential for its effective use in a laboratory setting. These properties dictate the choice of reaction conditions, purification methods, and storage requirements.
| Property | Value | Source |
| CAS Number | 102561-43-3 | [1] |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| Boiling Point | 92 °C at 3 mmHg | [1] |
| Density | 1.008 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.526 | [1] |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of 2-Isopropyl-6-methylphenyl isocyanate. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, isopropyl, and methyl protons. The aromatic protons will appear as a multiplet in the aromatic region. The methine proton of the isopropyl group will be a septet due to coupling with the six methyl protons, which in turn will appear as a doublet. The methyl group on the aromatic ring will present as a singlet.
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The isocyanate carbon is typically found in the 120-130 ppm region. The aromatic carbons will have chemical shifts in the range of 120-150 ppm. The carbons of the isopropyl and methyl groups will appear in the aliphatic region of the spectrum.[2][3]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Isopropyl-6-methylphenyl isocyanate is dominated by a strong, sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate group (-N=C=O), typically appearing in the range of 2240-2280 cm⁻¹.[4][5] Other significant absorptions include C-H stretching vibrations of the alkyl and aromatic groups, and C=C stretching vibrations of the aromatic ring.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation pathways for aromatic compounds and alkyl-substituted aromatics would be anticipated.[7][8]
Synthesis and Reactivity
Synthesis
The synthesis of 2-Isopropyl-6-methylphenyl isocyanate typically involves the conversion of the corresponding primary amine, 2-isopropyl-6-methylaniline. A common and effective method for this transformation is the use of phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent.[9]
A general synthetic workflow is outlined below:
An alternative route to aryl isocyanates is the Curtius rearrangement, which proceeds from a carboxylic acid via an acyl azide intermediate.[8][10][11][12] This method avoids the use of highly toxic phosgene derivatives.
Reactivity
The isocyanate group is a highly reactive electrophile that readily reacts with a variety of nucleophiles. However, the steric hindrance provided by the ortho-isopropyl and methyl groups in 2-Isopropyl-6-methylphenyl isocyanate significantly influences its reactivity profile. This steric shielding can lead to slower reaction rates compared to unhindered aromatic isocyanates and may allow for selective reactions with less sterically demanding nucleophiles.
Common reactions of isocyanates include:
-
With amines: to form ureas.
-
With alcohols: to form carbamates (urethanes).
-
With water: to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.
The general order of reactivity with common nucleophiles is: primary amines > secondary amines > alcohols > water. The steric bulk in 2-Isopropyl-6-methylphenyl isocyanate can be exploited to control the outcome of reactions, particularly in competitive environments with multiple nucleophiles present.
Applications in Drug Development and Research
While specific, large-scale applications of 2-Isopropyl-6-methylphenyl isocyanate in marketed pharmaceuticals are not widely documented, its unique structural features make it a valuable reagent in medicinal chemistry and drug discovery for several reasons:
-
Introduction of a Lipophilic, Sterically Hindered Moiety: The 2-isopropyl-6-methylphenyl group can be incorporated into a lead compound to increase its lipophilicity, which can influence its pharmacokinetic properties such as absorption and distribution. The steric bulk can also be used to probe binding pockets of biological targets and to impart metabolic stability by shielding susceptible positions from enzymatic degradation.
-
As a Scaffold for Combinatorial Chemistry: The reactive isocyanate handle allows for the facile derivatization of the 2-isopropyl-6-methylphenyl core, enabling the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies.
-
Synthesis of Biologically Active Ureas and Carbamates: Many kinase inhibitors and other targeted therapies contain urea or carbamate linkages. 2-Isopropyl-6-methylphenyl isocyanate can serve as a building block for the synthesis of novel compounds with potential therapeutic activity.
Safety and Handling
2-Isopropyl-6-methylphenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
Hazard Classifications:
-
Acute toxicity (oral, dermal, inhalation)
-
Skin irritation
-
Serious eye irritation
-
Respiratory sensitization
-
Skin sensitization
-
Specific target organ toxicity (single exposure), respiratory system
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves
-
Safety goggles and face shield
-
Appropriate respiratory protection (e.g., a respirator with an organic vapor cartridge)
-
Lab coat
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, and strong oxidizing agents. Recommended storage temperature is 2-8°C.[1]
Experimental Protocols
General Procedure for the Synthesis of a Urea Derivative
This protocol describes a general method for the reaction of 2-Isopropyl-6-methylphenyl isocyanate with a primary amine to form a substituted urea.
Step-by-step methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0-1.1 equivalents) in an appropriate anhydrous solvent (e.g., tetrahydrofuran, dichloromethane).
-
To this solution, add 2-Isopropyl-6-methylphenyl isocyanate (1.0 equivalent) dropwise at a controlled temperature (typically 0 °C to room temperature).
-
Allow the reaction mixture to stir at room temperature and monitor its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
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2-Tert-butyl-6-methylphenyl isocyanate. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]
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predicting likely fragments in a mass spectrum. (2023, February 3). YouTube. [Link]
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Effect of Aliphatic Diisocyanate and Aromatic Diisocyanate on the Properties of Castor Oil-Based Polyurethanes. (2018, August 16). IOSR Journal. [Link]
-
Mass Spectrometry: Fragmentation Mechanisms. (2016, September 15). YouTube. [Link]
-
FTIR and XPS study of the reaction of phenyl isocyanate and cellulose with different moisture contents. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). PMC. [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). SciSpace. [Link]
-
13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0278068). (n.d.). NP-MRD. Retrieved February 7, 2026, from [Link]
-
Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023, June 23). Spectroscopy. [Link]
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